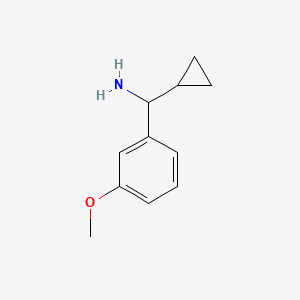
Cyclopropyl-(3-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methoxyphenylmethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-(3-methoxyphenyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with appropriate reagents under controlled conditions. One method involves adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl-(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(3-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of cyclopropyl-(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the methoxyphenyl group.
Methoxyphenylamine: Contains the methoxyphenyl group but lacks the cyclopropyl group.
Eigenschaften
CAS-Nummer |
535925-81-6 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
cyclopropyl-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3 |
InChI-Schlüssel |
ILNBYLMWHBLDTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(C2CC2)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















